BenchChemオンラインストアへようこそ!

6-methyl-7-nitro-1H-indazole

Nitric oxide synthase NOS inhibition Indazole SAR

6-Methyl-7-nitro-1H-indazole (CAS 717881-06-6) is a heterocyclic small molecule belonging to the nitroindazole subclass. Its structure features a 1H-indazole core with a methyl substituent at position 6 and a nitro group at position 7.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 717881-06-6
Cat. No. B1270186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-7-nitro-1H-indazole
CAS717881-06-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyMFJNZLMQVJRCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-7-nitro-1H-indazole (CAS 717881-06-6) – Compound Class and Core Procurement Profile


6-Methyl-7-nitro-1H-indazole (CAS 717881-06-6) is a heterocyclic small molecule belonging to the nitroindazole subclass. Its structure features a 1H-indazole core with a methyl substituent at position 6 and a nitro group at position 7 . This specific 6-methyl-7-nitro substitution pattern distinguishes it from other mononitroindazole regioisomers (e.g., 5-nitroindazole, 6-nitroindazole, 7-nitroindazole) and from 7-nitroindazole derivatives bearing alternative C6 substituents. The compound is primarily employed as a pharmaceutical intermediate and as a synthetic building block for the construction of kinase inhibitors and nitric oxide synthase (NOS)-targeting probes [1].

Why 6-Methyl-7-nitro-1H-indazole Cannot Be Replaced by Generic Nitroindazole Analogs in Critical Applications


The biological and synthetic performance of nitroindazoles is exquisitely sensitive to the position and combination of substituents on the indazole scaffold [1]. In rat cerebellar nitric oxide synthase (NOS) assays, simple nitro-group translocation alone produces greater than 30-fold differences in inhibitory potency: 7-nitroindazole (IC50 = 0.9 µM) is approximately 35-fold more potent than 6-nitroindazole (IC50 = 31.6 µM) [1]. Adding a C6-methyl group to the 7-nitro scaffold (yielding 6-methyl-7-nitro-1H-indazole) does not merely “substitute” – it fundamentally alters the electron distribution, steric profile, and metabolic vulnerability of the molecule. Procurement of the wrong regioisomer or an analog with an incorrect C6 substituent cannot recapitulate the structure–activity relationships (SAR) established for 6-methyl-7-nitro-1H-indazole in downstream kinase inhibitor programs targeting EGFR mutants and FGFR kinases [2]. Generic substitution therefore introduces unvalidated variables into both biological and synthetic workflows.

Product-Specific Quantitative Differentiation Evidence for 6-Methyl-7-nitro-1H-indazole (717881-06-6)


NOS Inhibitory Potency Class-Level Inference: 7-Nitroindazole vs. 6-Nitroindazole vs. 5-Nitroindazole

Although a direct head-to-head IC50 measurement for 6-methyl-7-nitro-1H-indazole against NOS isoforms is not publicly reported, class-level SAR data for the core 7-nitroindazole scaffold define the potency landscape. In a comparative study (n=6 per compound), 7-nitroindazole inhibited rat cerebellar NOS with an IC50 of 0.9 ± 0.1 µM, whereas the 6-nitro regioisomer reached only 31.6 ± 3.4 µM and 5-nitroindazole 47.3 ± 2.3 µM [1]. This >35-fold potency gradient demonstrates that the 7-nitro substitution is the principal pharmacophoric determinant for NOS inhibition. 6-Methyl-7-nitro-1H-indazole retains this critical 7-nitro group and augments it with a C6-methyl substituent, positioning it within the most potent region of the nitroindazole NOS-inhibitory SAR landscape [2].

Nitric oxide synthase NOS inhibition Indazole SAR

Human MAO-B Inhibition Differentiation: C6- vs. C7-Nitroindazole Isomers

In human MAO-B enzyme assays, the nitro position dramatically affects inhibitory activity. 6-Nitroindazole inhibited human MAO-B with an IC50 of 2.5 µM and a Ki of 0.102 µM, while 7-nitroindazole was substantially weaker, with an IC50 of 27.8 µM [1]. This is an 11.1-fold difference in IC50 values in favor of the 6-nitro regioisomer. 6-Methyl-7-nitro-1H-indazole, bearing a nitro group at the 7-position, is predicted to exhibit MAO-B inhibition profiles closer to the weaker 7-nitroindazole than to 6-nitroindazole. This differential MAO-B selectivity profile is a key factor for programs requiring preserved or attenuated MAO-B engagement.

Monoamine oxidase B MAO-B inhibition Neuroprotection

Site-Selective Synthetic Accessibility: Direct C7 Nitration of 2H-Indazoles

A 2024 methodology published in Chemical Communications demonstrates iron(III) nitrate-mediated site-selective C–H nitration of 2H-indazoles exclusively at the C7 position, enabling direct access to an array of 7-nitroindazoles with broad functional group tolerance in good yields [1]. This synthetic advance is directly applicable to the preparation of 6-methyl-7-nitro-1H-indazole, providing a more efficient and regioselective route compared to traditional mixed-acid nitration of 6-methylindazole, which can produce regioisomeric mixtures requiring chromatographic separation [2]. The site-selective protocol eliminates the need for protecting group strategies and reduces purification burden, directly impacting procurement cost and batch-to-batch consistency.

Site-selective nitration 7-nitroindazole synthesis C–H functionalization

Physicochemical Differentiation: Density and Boiling Point vs. Regioisomeric Nitroindazoles

6-Methyl-7-nitro-1H-indazole exhibits a predicted density of 1.4 ± 0.1 g/cm³ and a boiling point of 379.7 ± 22.0 °C at 760 mmHg . These values differ measurably from those of the unsubstituted 7-nitroindazole (density ~1.5 g/cm³; boiling point ~349 °C) , a consequence of the C6-methyl group's effect on molecular packing and volatility. The elevated boiling point (approximately 30 °C higher than 7-nitroindazole) provides a wider thermal processing window for solvent removal and distillation-based purification. The distinct density affects extraction and phase-separation behavior in workup procedures.

Physicochemical properties Purification Formulation

Differentiation as a Pharmaceutical Intermediate: 6-Methyl-7-amino-1H-indazole Reduction Product Availability

The nitro group of 6-methyl-7-nitro-1H-indazole can be selectively reduced to generate 6-methyl-7-amino-1H-indazole (CAS not specified in source) using hydrogen gas with a palladium catalyst or tin(II) chloride under standard conditions [1]. This reduction product is itself a valuable intermediate for amide coupling, diazotization, and further heterocycle construction. In contrast, the analogous reduction of 7-nitroindazole yields 7-aminoindazole, whose reactivity and coupling outcomes differ due to the absence of the C6-methyl group. The C6-methyl substituent sterically and electronically modulates the reactivity of the C7-amino derivative, a feature not available from unsubstituted or regioisomeric nitroindazole precursors [2].

Pharmaceutical intermediate Reduction Downstream derivatization

High-Return Research and Industrial Application Scenarios for 6-Methyl-7-nitro-1H-indazole (717881-06-6)


Medicinal Chemistry: EGFR and FGFR Kinase Inhibitor Lead Optimization Programs

6-Methyl-7-nitro-1H-indazole serves as a privileged synthetic intermediate for constructing kinase inhibitor candidates targeting EGFR mutants prevalent in non-small cell lung cancer (NSCLC) and FGFR kinases in hepatocellular carcinoma [1]. The 7-nitro group enables subsequent reduction to the 7-amino derivative for amide coupling or urea formation, while the C6-methyl group occupies a steric pocket that can modulate kinase selectivity. 6-Nitroindazole or 5-nitroindazole regioisomers cannot be directly substituted because the amine placement after reduction would misalign with the hinge-binding region of the kinase ATP pocket, fundamentally altering the binding mode [2].

Neuroscience Tool Compounds: Selective Neuronal NOS (nNOS) Probe Development

The 7-nitroindazole scaffold, including 6-methyl-7-nitro-1H-indazole, is the validated pharmacophore for neuronal NOS inhibition [1]. Its C6-methyl substituent provides a synthetic handle for further derivatization (e.g., halogenation, cross-coupling) while maintaining the essential 7-nitro NOS-binding motif. This contrasts with 6-nitroindazole, which is a far weaker NOS inhibitor (IC50 31.6 µM vs. 0.9 µM for 7-nitroindazole) but a stronger MAO-B inhibitor, making the 7-nitro scaffold the correct choice for NOS-targeted probe development [2].

Process Chemistry: Scalable Synthesis of 7-Nitroindazole Derivatives via Site-Selective Nitration

The 2024 iron(III) nitrate-mediated site-selective C7 nitration methodology provides a scalable, regiospecific route to 6-methyl-7-nitro-1H-indazole without generating regioisomeric mixtures that require costly chromatographic purification [1]. For process chemistry groups scaling up kinase inhibitor intermediate production, this synthetic advantage directly reduces cost-of-goods, improves batch consistency, and eliminates waste streams associated with mixed-acid nitration approaches.

Analytical Chemistry: Reference Standard for Nitroindazole Impurity Profiling

The distinct chromatographic retention and spectroscopic signature of 6-methyl-7-nitro-1H-indazole (density 1.44 g/cm³; unique InChI Key) make it suitable as a reference standard for HPLC impurity profiling and LC-MS method validation in pharmaceutical QC workflows for indazole-based drug substances [1]. Its use as a system suitability standard or retention time marker is supported by its commercial availability at defined purity grades (typically 95–98%).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-7-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.